molecular formula C13H19NO2 B4843221 4-isopropyl-N-(2-methoxyethyl)benzamide

4-isopropyl-N-(2-methoxyethyl)benzamide

Cat. No. B4843221
M. Wt: 221.29 g/mol
InChI Key: MTFLSCBCKSVSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-(2-methoxyethyl)benzamide, also known as IMEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. IMEB is a benzamide derivative that is synthesized through a multistep process.

Scientific Research Applications

4-isopropyl-N-(2-methoxyethyl)benzamide has potential applications in various fields of scientific research. One of the most promising applications of 4-isopropyl-N-(2-methoxyethyl)benzamide is in the field of cancer research. Studies have shown that 4-isopropyl-N-(2-methoxyethyl)benzamide has anticancer properties and can inhibit the growth of cancer cells. 4-isopropyl-N-(2-methoxyethyl)benzamide has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-isopropyl-N-(2-methoxyethyl)benzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-isopropyl-N-(2-methoxyethyl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-isopropyl-N-(2-methoxyethyl)benzamide has been found to have both biochemical and physiological effects. Biochemically, 4-isopropyl-N-(2-methoxyethyl)benzamide has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Physiologically, 4-isopropyl-N-(2-methoxyethyl)benzamide has been found to induce apoptosis in cancer cells, which can lead to the death of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-isopropyl-N-(2-methoxyethyl)benzamide in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Another advantage is that it has been found to have anticancer and anti-inflammatory properties, which makes it a promising compound for further research. One of the limitations of using 4-isopropyl-N-(2-methoxyethyl)benzamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on 4-isopropyl-N-(2-methoxyethyl)benzamide. One direction is to further study its mechanism of action to better understand how it works and how it can be used in the treatment of cancer and inflammatory diseases. Another direction is to study its potential applications in other fields, such as neuroscience and infectious diseases. Additionally, researchers could explore the possibility of developing derivatives of 4-isopropyl-N-(2-methoxyethyl)benzamide that have improved efficacy and fewer side effects.
Conclusion
In conclusion, 4-isopropyl-N-(2-methoxyethyl)benzamide, or 4-isopropyl-N-(2-methoxyethyl)benzamide, is a promising compound that has potential applications in various fields of scientific research. Its anticancer and anti-inflammatory properties make it a promising compound for further research. While its mechanism of action is not fully understood, there are several future directions for research that could lead to the development of new treatments for cancer and inflammatory diseases.

properties

IUPAC Name

N-(2-methoxyethyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(2)11-4-6-12(7-5-11)13(15)14-8-9-16-3/h4-7,10H,8-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFLSCBCKSVSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-4-(propan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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